

Physicochemical properties of 2-(1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)acetonitrile

Cat. No.: B052735

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-(1H-imidazol-1-yl)acetonitrile**

Abstract

2-(1H-imidazol-1-yl)acetonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structure, combining a biologically significant imidazole ring with a reactive nitrile functional group, makes it a versatile precursor for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-(1H-imidazol-1-yl)acetonitrile**, offering in-depth, field-proven insights for researchers, scientists, and drug development professionals. The narrative moves beyond a simple data sheet to explain the causality behind experimental choices and the implications of these properties for practical applications, particularly within the ADME (Absorption, Distribution, Metabolism, and Excretion) framework of drug design. Detailed, self-validating experimental protocols for key property determinations are provided, supported by workflow diagrams and authoritative references to ensure scientific integrity.

Introduction: A Versatile Heterocyclic Scaffold Overview of **2-(1H-imidazol-1-yl)acetonitrile**

2-(1H-imidazol-1-yl)acetonitrile, also known by synonyms such as 1-(Cyanomethyl)imidazole, is an organic compound identified by the CAS Number 98873-55-3.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Structurally, it

consists of an imidazole ring N--alkylated with an acetonitrile group.^[1] This bifunctional nature—the electron-rich aromatic imidazole ring and the electrophilic nitrile group—underpins its utility as a dynamic intermediate in organic synthesis.^[1]

Significance in Medicinal Chemistry and Drug Development

The imidazole moiety is a well-established pharmacophore present in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.^[1] Consequently, **2-(1H-imidazol-1-yl)acetonitrile** serves as a crucial starting material for various therapeutic agents. Notably, it is a key reactant in the synthesis of the antifungal drug Ianoconazole.^{[5][6]} Its derivatives are also explored as kinase inhibitors, antiparasitic agents, and ligands in coordination chemistry for developing materials with unique photophysical properties.^[1] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for optimizing reaction conditions, predicting its behavior in biological systems, and designing next-generation therapeutics.

Core Physicochemical Profile

A compound's behavior, from reaction kinetics to bioavailability, is dictated by its intrinsic physicochemical properties. This section quantifies and discusses the core profile of **2-(1H-imidazol-1-yl)acetonitrile**.

Structural and Identity Data

A clear definition of the molecule's identity is the foundation of all further analysis.

Identifier	Value	Reference
Chemical Name	2-(1H-imidazol-1-yl)acetonitrile	[7]
CAS Number	98873-55-3	[1] [2]
Molecular Formula	C ₅ H ₅ N ₃	[1] [2] [7]
Molecular Weight	107.11 g/mol	[1] [2] [8]
SMILES	N#CCN1C=CN=C1	[2] [7]
InChIKey	ZPGCVVBPGQJSPX- UHFFFAOYSA-N	[1] [4] [7]

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical parameters, which are critical for predicting the compound's behavior in both chemical and biological environments.

Property	Value	Implication & Discussion	Reference
Appearance	White to light yellow solid	Indicates a crystalline or microcrystalline solid at room temperature.	[5][9][10]
Melting Point	54.0 to 58.0 °C	A relatively low melting point suggests moderate lattice energy. This is useful for quality control as impurities typically depress and broaden the melting range.	[5][6][9]
Boiling Point	116-120 °C (at 0.35 Torr)	The high boiling point, even under vacuum, reflects the molecule's polarity. Purification by distillation requires high vacuum to prevent decomposition.	[5][6][9]
Solubility	Slightly soluble in DMSO and Methanol; Soluble in methylene chloride.	Limited aqueous solubility is expected. The choice of solvents for reaction, purification, and formulation is critical.	[5][6][9]
pKa (Predicted)	5.63 ± 0.10	This value corresponds to the protonation of the basic nitrogen atom on the imidazole ring. At physiological pH (~7.4), a significant	[5][6][9]

fraction of the molecule will be protonated, influencing its solubility, membrane permeability, and receptor interactions.

LogP (Computational) 0.40668

This value suggests a balanced hydrophilic-lipophilic character. It falls within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five.

TPSA 41.61 Å²

The Topological Polar Surface Area is a predictor of drug transport properties. A value below 60 Å² is often correlated with good cell membrane permeability and oral absorption.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. The following spectroscopic data are characteristic of **2-(1H-imidazol-1-yl)acetonitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR (CDCl₃): Expect characteristic signals for the three imidazole protons between δ 7.0-7.6 ppm and a key singlet for the methylene (-CH₂-) protons adjacent to the nitrile group around δ 4.9-5.3 ppm.[1][11] The exact shifts are solvent-dependent.

- ^{13}C NMR (CDCl_3): Signals for the imidazole carbons typically appear between δ 119–138 ppm, with the nitrile carbon ($-\text{C}\equiv\text{N}$) resonating around δ 113–115 ppm and the methylene carbon ($-\text{CH}_2-$) at approximately δ 34–37 ppm.[11]
- Infrared (IR) Spectroscopy: A sharp and strong absorption band in the region of 2214–2250 cm^{-1} is a definitive indicator of the nitrile ($-\text{C}\equiv\text{N}$) stretching vibration.[1]
- Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound readily protonates to yield a prominent molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 108.06.[1][6]
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective technique for assessing the purity of **2-(1H-imidazol-1-yl)acetonitrile** and related imidazole compounds.[1][12] A C8 or C18 column with a mobile phase of methanol or acetonitrile and a buffered aqueous component (e.g., phosphate buffer) can achieve effective separation.[12]

Experimental Protocols for Property Determination

While predicted values are useful for initial assessment, empirical determination is the gold standard in drug development. The following protocols are designed to be robust and self-validating.

Protocol: Determination of Melting Point

- Expertise & Experience: The choice of a slow ramp rate near the expected melting point is crucial for accuracy. A sharp melting range (e.g., < 1 $^{\circ}\text{C}$) is indicative of high purity, whereas a broad range suggests the presence of impurities.
- Methodology:
 - Ensure the sample is completely dry by holding it under a high vacuum for several hours.
 - Load a small amount of the finely powdered solid into a capillary tube, tapping gently to pack the sample to a height of 2–3 mm.
 - Place the capillary tube in a calibrated digital melting point apparatus.
 - Set a rapid heating ramp (e.g., 10 $^{\circ}\text{C}/\text{min}$) to quickly approach the expected melting point (~ 50 $^{\circ}\text{C}$).

- Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

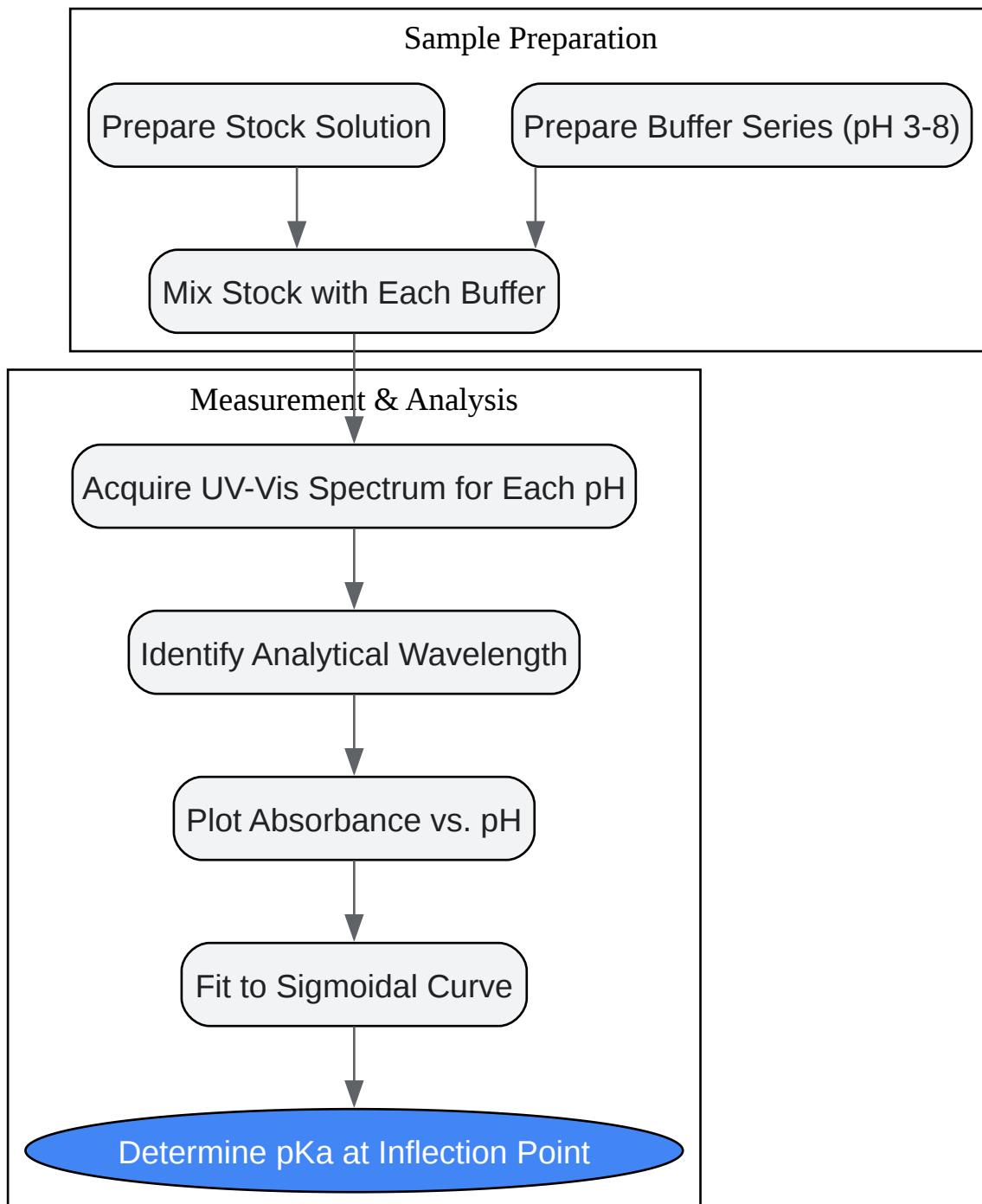
[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

- Trustworthiness: The shake-flask method (OECD Guideline 105) is the benchmark for determining aqueous solubility. Including a filtration step is non-negotiable to ensure that only the dissolved analyte is measured, preventing overestimation from suspended microparticles.
- Methodology:
 - Add an excess amount of **2-(1H-imidazol-1-yl)acetonitrile** to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
 - Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
 - Allow the suspension to settle.
 - Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

- Quantify the concentration of the analyte in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
- Perform the experiment in triplicate to ensure reproducibility.


[Click to download full resolution via product page](#)

Workflow for Shake-Flask Solubility Assay.

Protocol: Determination of pKa via UV-Vis Spectrophotometry

- Expertise & Experience: This method is effective because the imidazole ring is a chromophore whose electronic structure (and thus UV-Vis spectrum) changes upon protonation. The key is to identify a wavelength with a significant difference in absorbance between the neutral and protonated species. This maximizes the signal-to-noise ratio of the measurement.
- Methodology:
 - Prepare a stock solution of **2-(1H-imidazol-1-yl)acetonitrile** in methanol or water.
 - Prepare a series of buffers spanning a pH range from ~3 to ~8 (e.g., universal Britton-Robinson buffer).
 - Create a set of samples by adding a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on pH.
 - Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
 - Identify an analytical wavelength where the absorbance changes significantly with pH.
 - Plot absorbance at this wavelength versus the measured pH of each buffer solution.

- Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

[Click to download full resolution via product page](#)

Workflow for Spectrophotometric pKa Determination.

Synthesis, Stability, and Handling

Common Synthetic Route

The most prevalent synthesis involves a straightforward nucleophilic substitution reaction.[5][6]

- Authoritative Grounding: This method relies on the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile that readily displaces a halide from an α -haloacetonitrile.
- Methodology:
 - To a solution of 1H-imidazole (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, ~1.1 eq.) portion-wise at 0 °C.
 - Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
 - Cool the reaction mixture again to 0 °C and add a solution of bromoacetonitrile or chloroacetonitrile (1.0 eq.) dropwise.
 - Let the reaction proceed at room temperature for several hours, monitoring its progress by TLC.
 - Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
 - The combined organic layers are dried, concentrated, and the crude product is purified, typically by silica gel column chromatography.[5][6]

General Reaction Scheme for Synthesis.

Stability and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of the compound.

- Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best kept in a freezer at temperatures under -20°C for long-term stability.[5][6]

[9]

- Handling: The compound is classified as an irritant and is harmful if swallowed or in contact with skin.[\[4\]](#)[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Implications for Drug Development

The physicochemical properties detailed above are not merely data points; they are critical inputs for predictive models in drug development.

Role as a Versatile Chemical Scaffold

The dual functionality of **2-(1H-imidazol-1-yl)acetonitrile** allows for orthogonal reactivity. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. The imidazole ring can be further functionalized or used as a coordinating ligand. This versatility makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening.[\[1\]](#)

ADME Profile Prediction

- Absorption: With a LogP of ~0.4 and a TPSA of ~42 Å², the compound aligns well with Lipinski's guidelines for oral bioavailability.[\[2\]](#) Its moderate polarity suggests it can partition into lipid membranes while retaining sufficient aqueous solubility for dissolution in the gastrointestinal tract.
- Distribution: The pKa of ~5.6 indicates that at blood pH (7.4), the compound will exist as a mixture of its neutral and protonated forms.[\[5\]](#)[\[6\]](#)[\[9\]](#) The charged (protonated) species will have higher aqueous solubility and may be restricted from crossing the blood-brain barrier, while the neutral form will more readily partition into tissues. This equilibrium is a key determinant of its volume of distribution.
- Metabolism: Imidazole rings are subject to various metabolic pathways, including oxidation and conjugation. The methylene bridge and nitrile group may also be sites of metabolic activity. In vitro metabolism studies using liver microsomes are a necessary step to identify potential metabolites and predict in vivo clearance rates.

- Excretion: The compound's water solubility, enhanced by its ability to be protonated, suggests that renal clearance could be a significant route of excretion for the parent drug and any polar metabolites.

Conclusion

2-(1H-imidazol-1-yl)acetonitrile is a compound of significant strategic importance in chemical and pharmaceutical research. Its well-balanced physicochemical profile—characterized by moderate lipophilicity, a pharmaceutically relevant pKa, and a polar surface area conducive to membrane permeability—makes it an attractive scaffold for drug design. This guide has provided a detailed technical overview of these properties, grounded in experimental data and authoritative protocols. By understanding and applying this knowledge, researchers can better leverage this versatile building block to accelerate the discovery and development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]
2. chemscene.com [chemscene.com]
3. 2-(1H-Imidazol-1-yl)acetonitrile | LGC Standards [lgcstandards.com]
4. 2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3 [sigmaaldrich.com]
5. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]
6. 1H-Imidazol-1-ylacetonitrile CAS#: 98873-55-3 [m.chemicalbook.com]
7. 2-(1H-IMIDAZOL-1-YL)ACETONITRILE | CAS 98873-55-3 [matrix-fine-chemicals.com]
8. 1-(CYANOMETHYL)IMIDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
9. chembk.com [chembk.com]
10. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 11. rsc.org [rsc.org]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 2-(1H-imidazol-1-yl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052735#physicochemical-properties-of-2-1h-imidazol-1-yl-acetonitrile\]](https://www.benchchem.com/product/b052735#physicochemical-properties-of-2-1h-imidazol-1-yl-acetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com